molecular formula C13H19ClN2O3 B12323859 Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12323859
M. Wt: 286.75 g/mol
InChI Key: LCLNJVMWXFRKOG-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group, a hydroxymethyl group, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino group, hydroxymethyl group, and benzyl ester group are introduced through various substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl 4-amino-2-formylpyrrolidine-1-carboxylate.

Scientific Research Applications

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound lacks the hydrochloride salt form.

    Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of an amino group.

Uniqueness

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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